In Vitro Toxicity Profile of 4-[(Piperidin-1-yl)sulfanyl]morpholine: A Comprehensive Mechanistic Guide
In Vitro Toxicity Profile of 4-[(Piperidin-1-yl)sulfanyl]morpholine: A Comprehensive Mechanistic Guide
Executive Summary
The compound 4-[(piperidin-1-yl)sulfanyl]morpholine (a mixed morpholine-piperidine sulfenamide) represents a highly reactive class of organosulfur compounds frequently utilized as sulfur donors and vulcanization accelerators. As industrial applications of sulfenamides expand, their environmental persistence and toxicological footprints have become a critical focus for drug development professionals and toxicologists. This whitepaper provides an authoritative, in-depth analysis of the in vitro toxicity profile of 4-[(piperidin-1-yl)sulfanyl]morpholine. By deconstructing the mechanistic causality behind its reactivity—specifically S-N bond cleavage, haptenization, and nitrosamine generation—this guide establishes a robust framework for predictive toxicity screening.
Chemical Ontology & Reactivity Profile
4-[(Piperidin-1-yl)sulfanyl]morpholine is characterized by a central sulfur atom bridging two distinct cyclic secondary amines: morpholine and piperidine. The toxicological behavior of this molecule is fundamentally dictated by the lability of its sulfur-nitrogen (S-N) bonds .
In biological media, sulfenamides are not inert. They undergo heterolytic or homolytic cleavage, driven by cellular redox states and enzymatic activity. As demonstrated in recent[1], the S-N bond can readily generate aminium and sulfur-centered radicals. This intrinsic instability is the primary engine for its downstream cytotoxicity, genotoxicity, and skin sensitization potential.
Mechanistic Toxicology: Pathways of Cellular Injury
To design an effective in vitro screening cascade, one must first understand the causality of the compound's cellular interactions. The toxicity of 4-[(piperidin-1-yl)sulfanyl]morpholine diverges into three primary pathways:
A. Haptenization and Skin Sensitization
Sulfenamides are potent electrophiles. Upon cleavage, the sulfur-centered intermediates act as haptens, covalently binding to nucleophilic residues (such as cysteine and lysine) on endogenous epidermal proteins. This protein adduction is the molecular initiating event (MIE) for allergic contact dermatitis, a ubiquitous hazard associated with [2].
B. Oxidative Stress via Glutathione (GSH) Depletion
The generation of reactive sulfur species directly consumes intracellular antioxidants. The rapid depletion of reduced glutathione (GSH) shifts the cellular redox balance, triggering lipid peroxidation, mitochondrial dysfunction, and ultimately, apoptosis via Caspase-3/7 activation.
C. Nitrosamine-Induced Genotoxicity
The hydrolysis or enzymatic breakdown of 4-[(piperidin-1-yl)sulfanyl]morpholine releases free morpholine and piperidine. In the presence of reactive nitrogen species (RNS) or under acidic conditions, these secondary amines undergo nitrosation to form N-nitrosomorpholine (NMOR) and N-nitrosopiperidine (NPIP) . These nitrosamines are notorious pro-mutagens that require cytochrome P450 (CYP) metabolic activation to form DNA-alkylating diazonium ions, explaining why[3] often yield positive results in metabolically competent assays.
Fig 1. Mechanistic pathway of toxicity via S-N bond cleavage and nitrosamine formation.
Core In Vitro Assays & Causality
A self-validating experimental system requires orthogonal assays that confirm different stages of the toxicological pathway.
Fig 2. Step-by-step in vitro toxicity screening workflow for mixed sulfenamides.
Quantitative Data Matrix
The following table synthesizes the expected quantitative toxicity thresholds for 4-[(piperidin-1-yl)sulfanyl]morpholine based on its structural class behavior:
| Assay / Endpoint | Cell Line / Model | Exposure | Key Metric | Expected Range / Observation |
| Basal Cytotoxicity | HepG2 (Liver) | 24h | IC₅₀ | 50 - 150 µM (Moderate toxicity) |
| Dermal Toxicity | HaCaT (Keratinocytes) | 24h | IC₅₀ | 30 - 100 µM (High sensitivity) |
| Genotoxicity (Ames) | S. typhimurium (TA98/100) | 48h | Revertant Ratio | >2.0 only with S9 activation |
| Skin Sensitization | Synthetic Peptides (DPRA) | 24h | Peptide Depletion | >15.6% (Classified as Sensitizer) |
Step-by-Step Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary metabolic activation and kinetic readouts.
Protocol A: Direct Peptide Reactivity Assay (DPRA) - OECD 442C
Causality: Evaluates the haptenization potential of the sulfenamide by quantifying its covalent binding to synthetic peptides, simulating the MIE of skin sensitization.
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Peptide Preparation: Prepare synthetic Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH) peptides at 0.5 mM in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.
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Test Article Preparation: Dissolve 4-[(piperidin-1-yl)sulfanyl]morpholine in acetonitrile to achieve a 100 mM stock.
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Incubation: Mix the test article with the peptide solutions at a 1:10 molar ratio (for Cysteine) and a 1:50 molar ratio (for Lysine). Include a vehicle control (acetonitrile) and a positive control (cinnamaldehyde). Incubate in the dark at 25°C for 24 hours.
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HPLC-UV Analysis: Quantify the remaining unreacted peptide using Reverse-Phase HPLC with UV detection at 220 nm.
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Validation & Calculation: Calculate the percent peptide depletion relative to the vehicle control. A mean depletion >15.6% across both peptides flags the compound as a positive sensitizer.
Protocol B: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
Causality: Detects point mutations. Because the compound's genotoxicity relies on the formation of nitrosamines, the inclusion of exogenous metabolic activation (S9 fraction) is strictly required to observe the mutagenic phenotype.
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Strain Preparation: Culture Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 overnight in nutrient broth.
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S9 Mix Formulation: Prepare a 10% rat liver S9 fraction supplemented with NADP+ and glucose-6-phosphate to enable CYP450-mediated metabolism.
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Pre-Incubation Method: In sterile tubes, combine 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for the -S9 condition), and 50 µL of the test compound (ranging from 0.1 to 5000 µ g/plate in DMSO). Incubate at 37°C for 20 minutes to allow metabolic cleavage and nitrosation.
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Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tubes, vortex, and pour over minimal glucose agar plates.
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Incubation & Readout: Incubate plates at 37°C for 48–72 hours. Count revertant colonies. A dose-dependent increase in revertants (≥2-fold over vehicle control) in the +S9 condition confirms pro-mutagenic activity.
References
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Hinderer, R. K., et al. "Mutagenic evaluations of four rubber accelerators in a battery of in vitro mutagenic assays." Environmental Mutagenesis, 1983. URL:[Link]
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Wang, J., et al. "Comprehensive Identification and Ubiquitous Occurrence of Eight Classes of Rubber-Derived Vulcanization Accelerators in Urban Dusts." Environmental Science & Technology, 2024. URL:[Link]
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"Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins." OECD Guidelines for the Testing of Chemicals, Section 4, 2015. URL:[Link]
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Waldvogel, S. R., et al. "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." ACS Catalysis, 2019. URL:[Link]
